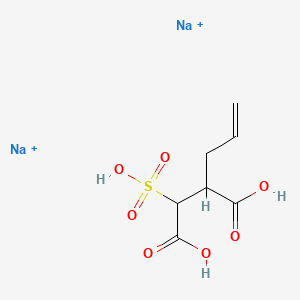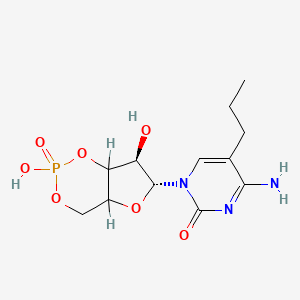
5-n-Propylcytidine 3',5'-cyclic monophospate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-n-Propylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derived from cytidine. It is structurally characterized by a cyclic phosphate group attached to the 3’ and 5’ positions of the ribose sugar, with a propyl group attached to the nitrogen at the 5-position of the cytidine base. This compound is a member of the broader class of cyclic nucleotides, which play crucial roles in various biological processes, including signal transduction and regulation of cellular activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Propylcytidine 3’,5’-cyclic monophosphate typically involves the following steps:
Nucleoside Modification: The initial step involves the modification of cytidine to introduce the propyl group at the 5-position. This can be achieved through alkylation reactions using appropriate alkylating agents under controlled conditions.
Cyclization: The modified nucleoside is then subjected to cyclization to form the cyclic phosphate group. This step often involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of 5-n-Propylcytidine 3’,5’-cyclic monophosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, including crystallization and large-scale chromatography, are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-n-Propylcytidine 3’,5’-cyclic monophosphate undergoes various chemical reactions, including:
Hydrolysis: The cyclic phosphate group can be hydrolyzed under acidic or basic conditions to yield the corresponding linear monophosphate.
Oxidation: The propyl group can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding aldehyde or carboxylic acid.
Substitution: The nucleophilic substitution reactions can occur at the cytidine base, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Linear monophosphate derivatives.
Oxidation: Aldehyde or carboxylic acid derivatives.
Substitution: Various nucleoside analogs with modified functional groups.
Scientific Research Applications
5-n-Propylcytidine 3’,5’-cyclic monophosphate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of cyclic nucleotides and their interactions with other molecules.
Biology: Investigated for its role in cellular signaling pathways and its potential as a second messenger in various biological processes.
Medicine: Explored for its therapeutic potential in modulating cellular activities and as a potential drug candidate for treating diseases related to cyclic nucleotide signaling.
Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques for nucleotide analysis.
Mechanism of Action
The mechanism of action of 5-n-Propylcytidine 3’,5’-cyclic monophosphate involves its interaction with specific molecular targets, such as protein kinases and phosphodiesterases. It acts as a second messenger, transmitting signals from extracellular stimuli to intracellular effectors. The cyclic phosphate group allows it to bind to and activate protein kinases, leading to the phosphorylation of target proteins and subsequent regulation of cellular activities. Additionally, it can be hydrolyzed by phosphodiesterases, terminating its signaling function.
Comparison with Similar Compounds
Similar Compounds
Cytidine 3’,5’-cyclic monophosphate (cCMP): Lacks the propyl group at the 5-position.
Adenosine 3’,5’-cyclic monophosphate (cAMP): Contains an adenine base instead of cytidine.
Guanosine 3’,5’-cyclic monophosphate (cGMP): Contains a guanine base instead of cytidine.
Uridine 3’,5’-cyclic monophosphate (cUMP): Contains a uracil base instead of cytidine.
Uniqueness
5-n-Propylcytidine 3’,5’-cyclic monophosphate is unique due to the presence of the propyl group at the 5-position of the cytidine base. This modification can influence its interaction with molecular targets and its stability, potentially leading to distinct biological activities compared to other cyclic nucleotides.
Properties
CAS No. |
117309-90-7 |
|---|---|
Molecular Formula |
C12H18N3O7P |
Molecular Weight |
347.26 g/mol |
IUPAC Name |
4-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-propylpyrimidin-2-one |
InChI |
InChI=1S/C12H18N3O7P/c1-2-3-6-4-15(12(17)14-10(6)13)11-8(16)9-7(21-11)5-20-23(18,19)22-9/h4,7-9,11,16H,2-3,5H2,1H3,(H,18,19)(H2,13,14,17)/t7?,8-,9?,11-/m1/s1 |
InChI Key |
JDRXCSVUJUJRSV-FOLWWEGKSA-N |
Isomeric SMILES |
CCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O |
Canonical SMILES |
CCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




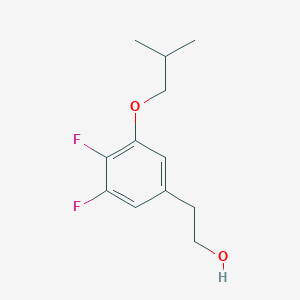
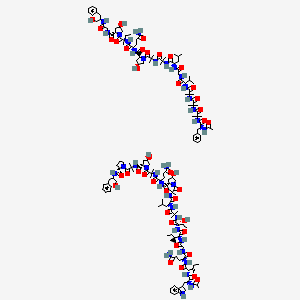

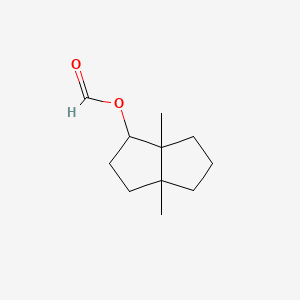

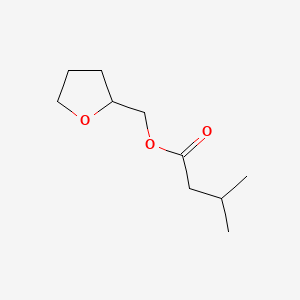
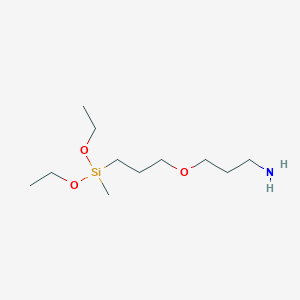
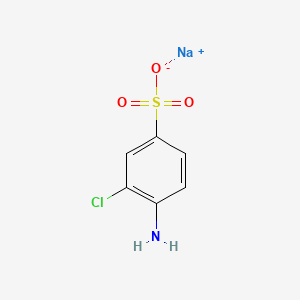
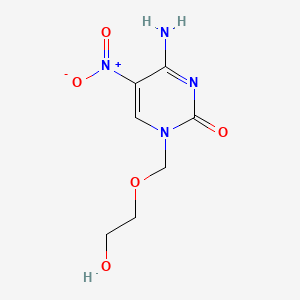

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
